molecular formula C22H18F3N3O4 B2657146 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 2137448-31-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Katalognummer: B2657146
CAS-Nummer: 2137448-31-6
Molekulargewicht: 445.398
InChI-Schlüssel: ACNLZHGQCZXOSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises:

  • Fmoc group: A widely used temporary protecting group in solid-phase peptide synthesis (SPPS), removable under basic conditions (e.g., piperidine) .
  • Propanoic acid backbone: The carboxylic acid terminus enables coupling to other amino acids or resins.

This compound is primarily employed in peptide synthesis for introducing pyrazole-based side chains, which may enhance metabolic stability or target binding in drug discovery .

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4/c23-22(24,25)19-9-10-28(27-19)11-18(20(29)30)26-21(31)32-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,26,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNLZHGQCZXOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=N4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Pyrazole Introduction: The pyrazole ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the protected amino acid with a pyrazole derivative, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Trifluoromethylation: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers for the Fmoc protection and pyrazole introduction steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, potentially leading to the removal of the protecting group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the Fmoc group can influence the compound’s ability to interact with proteins, while the trifluoromethyl group can enhance its lipophilicity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

Compound Name Substituent Molecular Formula Molecular Weight Purity (%) Key Applications
Target Compound 3-(Trifluoromethyl)-1H-pyrazol-1-yl C₂₂H₁₈F₃N₃O₄ 457.39 95 (typical) Peptide synthesis, medicinal chemistry
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid 1H-pyrazol-1-yl C₂₁H₁₉N₃O₄ 377.39 95 Peptide modification, enzyme inhibition studies
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-4-yl)propanoic acid 1H-pyrazol-4-yl C₂₁H₁₉N₃O₄ 377.39 95 Positional isomer studies, ligand design
(R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-(Trifluoromethyl)phenyl C₂₅H₂₀F₃NO₄ 455.43 95 Aromatic interaction studies, drug delivery
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(morpholin-4-yl)propanoic acid Morpholin-4-yl C₂₂H₂₄N₂O₅ 396.45 95 Solubility enhancement, pharmacokinetic optimization

Key Comparative Analyses

Electronic and Steric Effects

  • Trifluoromethyl Group: The -CF₃ group in the target compound increases electronegativity and lipophilicity (logP ~2.8 vs. ~1.5 for non-fluorinated pyrazoles), enhancing membrane permeability .
  • Pyrazole vs. Phenyl Substituents : Pyrazole’s heteroaromatic nature allows hydrogen bonding and π-stacking, whereas phenyl groups favor hydrophobic interactions. For example, the target compound’s pyrazole ring may improve binding to kinase targets compared to phenyl analogues .

Spectroscopic Differentiation

  • ¹H NMR : The target compound’s pyrazole protons resonate at δ 6.5–7.5 ppm, distinct from morpholine (δ 3.5–4.0) or phenyl (δ 7.0–8.0) signals .
  • ¹⁹F NMR: A singlet at δ -60 to -65 ppm confirms the -CF₃ group, absent in non-fluorinated analogues .

Biologische Aktivität

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, often referred to as Fmoc-pyrazole, is of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethyl-substituted pyrazole, suggests potential biological activity that warrants detailed investigation.

  • Molecular Formula : C25H20F3N2O4
  • Molecular Weight : 468.44 g/mol
  • CAS Number : 2761474

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The Fmoc group serves as a protecting group in peptide synthesis, but it may also influence the compound's interaction with biological targets.

Enzyme Inhibition

Research indicates that derivatives of pyrazole compounds exhibit significant enzyme inhibition properties. For instance, studies have shown that certain pyrazole derivatives can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects against diseases such as cancer and inflammation .

Cellular Effects

The compound has been tested for its effects on various cell lines. It has demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through p53-mediated pathways. Additionally, it influences cell signaling pathways and gene expression, which are crucial for maintaining cellular homeostasis.

Case Studies

  • Anticancer Activity : A study reported that a related pyrazole compound exhibited selective cytotoxicity against RKO cells (a colorectal cancer cell line), activating autophagy proteins and inducing apoptosis.
  • Antimicrobial Properties : Another study highlighted the potential of pyrazole derivatives in exhibiting antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics .

Dosage and Toxicity

Dosage studies in animal models have shown that lower doses of the compound are generally well-tolerated, while higher doses may lead to toxicity. For example, a dosage of 300 mg/kg was found to be safe in mice. This highlights the importance of dose optimization in therapeutic applications.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialEffective against several pathogens
Dosage EffectsSafe at low doses; toxicity at high doses

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.